N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves the condensation of cyclohexylamine with a suitable spirocyclic ketone precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic ring system. The reaction conditions may include refluxing in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
- N-Cyclohexyl-2-oxo-2-phenylacetamide
- 2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide
- N-Cyclohexyl-2-{[((2E)-2-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO) (OXO)ACETYL]AMINO}BENZAMIDE
Uniqueness: N-Cyclohexyl-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H29N3O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C22H29N3O2/c26-19(23-18-12-6-2-7-13-18)16-25-21(27)20(17-10-4-1-5-11-17)24-22(25)14-8-3-9-15-22/h1,4-5,10-11,18H,2-3,6-9,12-16H2,(H,23,26) |
InChI Key |
QYXJQOZLAOARNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.